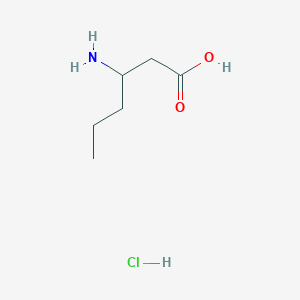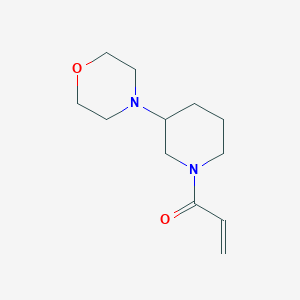
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that has been widely researched for its various applications in the field of medicinal chemistry. It is also known by its chemical name, MPP. This compound has been studied for its potential use as a therapeutic agent for various diseases and disorders.
Mécanisme D'action
The mechanism of action of 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of various neurotransmitters and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, alleviate pain, and modulate the activity of various neurotransmitters and signaling pathways. It has also been shown to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, making it a promising candidate for various diseases and disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and evaluated.
Orientations Futures
There are several future directions for research on 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One area of research is the development of new synthetic methods for this compound. Another area of research is the evaluation of its potential therapeutic applications in various diseases and disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of piperidine with morpholine and acrolein. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-5-3-4-11(10-14)13-6-8-16-9-7-13/h2,11H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVSPBZMOONGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

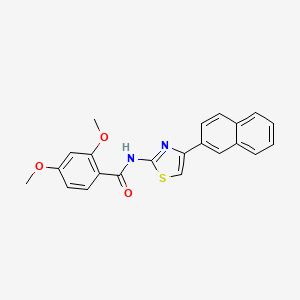
![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
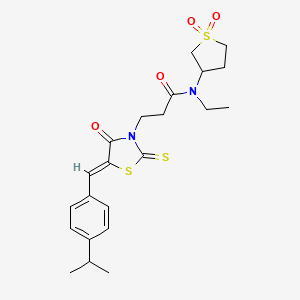
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)

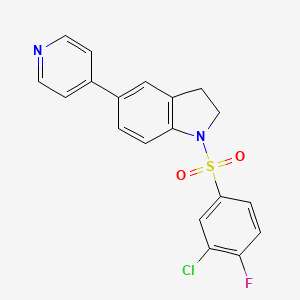


![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)
